Benzoyl-dl-methionine

Protein oxidation modeling Food chemistry Methionine oxidation

Benzoyl-dl-methionine (CAS 10290-61-6, also cataloged as N-Benzoyl-L-methionine), molecular formula C12H15NO3S, molecular weight 253.32 g/mol, is an N-benzoyl-protected derivative of the amino acid methionine. The compound exists as a white to almost white crystalline powder with a melting point ranging from 100–104 °C (L-isomer, Chem-Impex specification) to 150–154 °C (DL-racemate, TCI specification), depending on stereochemical configuration and analytical method.

Molecular Formula C12H15NO3S
Molecular Weight 253.32 g/mol
CAS No. 10290-61-6
Cat. No. B556263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyl-dl-methionine
CAS10290-61-6
SynonymsN-Benzoyl-L-methionine; 10290-61-6; Bz-Met-OH; (S)-2-Benzamido-4-(methylthio)butanoicacid; N-benzoylmethionine; AmbotzBAA0042; AC1Q5JSA; L-Methionine,N-benzoyl-; AC1L40EX; SCHEMBL1158033; CTK4A1588; MolPort-006-119-438; PPFRJEXUPZWQPI-JTQLQIEISA-N; EINECS233-646-9; 0693AA; ANW-60726; AR-1H9423; ZINC82055742; AKOS010399025; AJ-28567; AK-81163; KB-258600; TC-149471; FT-0636672; ST24026567
Molecular FormulaC12H15NO3S
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)
InChIKeyPPFRJEXUPZWQPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoyl-dl-methionine (CAS 10290-61-6): Technical Specifications and Baseline Characterization for Research Procurement


Benzoyl-dl-methionine (CAS 10290-61-6, also cataloged as N-Benzoyl-L-methionine), molecular formula C12H15NO3S, molecular weight 253.32 g/mol, is an N-benzoyl-protected derivative of the amino acid methionine [1]. The compound exists as a white to almost white crystalline powder with a melting point ranging from 100–104 °C (L-isomer, Chem-Impex specification) to 150–154 °C (DL-racemate, TCI specification), depending on stereochemical configuration and analytical method . As a protected amino acid derivative, it features a benzoyl group at the N-terminus and a free carboxyl group, rendering it suitable for peptide synthesis and as a chiral building block [1].

Why Benzoyl-dl-methionine Cannot Be Substituted with Unprotected Methionine or Alternative N-Protected Analogs


Generic substitution of benzoyl-dl-methionine with unprotected methionine or alternative N-protected derivatives (e.g., Fmoc-Met-OH, Boc-Met-OH) is not scientifically justifiable due to stereochemical configuration, differential stability under experimental conditions, and distinct HSA binding properties. Benzoyl-dl-methionine as a racemic mixture contains both L- and D-enantiomers, each exhibiting distinct stereospecific interactions in enzymatic and chiral recognition systems . Furthermore, the benzoyl protecting group confers specific oxidation kinetics and radical scavenging profiles that differ substantially from unprotected methionine and alternative protecting groups [1]. The compound's specific affinity for human serum albumin (Kd = 1.60 × 10³ nM) also distinguishes it from other N-protected methionine derivatives with different binding profiles [2]. These differential properties directly impact experimental reproducibility and outcome interpretation.

Quantitative Differentiation Evidence for Benzoyl-dl-methionine Relative to Analogs and Comparators


Oxidation Kinetics: Benzoyl Methionine Conversion to Sulfoxide Under Defined ARP-Mediated Conditions

In the presence of Amadori rearrangement products (ARPs), benzoyl methionine undergoes oxidation to benzoyl methionine sulfoxide with >40% conversion after 48 hours at 80 °C in acetate-buffered solution (pH 6.0), whereas oxidation in the presence of mono- and disaccharides yields <10% conversion under identical conditions [1]. This differential oxidation rate distinguishes benzoyl methionine from unprotected methionine, for which the oxidation profile and product distribution under comparable ARP conditions have not been equivalently characterized.

Protein oxidation modeling Food chemistry Methionine oxidation

Human Serum Albumin (HSA) Binding Affinity: Kd Quantification for Benzoyl Methionine Derivative

A benzoyl methionine derivative demonstrates binding affinity to human serum albumin (HSA) with a dissociation constant (Kd) of 1.60 × 10³ nM (1.6 μM), as measured by fluorescence spectrophotometry with excitation at 285 nm after 30 minutes incubation [1]. For procurement context, this binding affinity falls within the moderate range for small-molecule albumin ligands and is distinct from high-affinity benzoyl-containing compounds that exhibit Kd values in the 100–200 nM range [2]. Direct head-to-head binding data comparing benzoyl-dl-methionine with Boc-Met-OH or Fmoc-Met-OH are not available in the public domain; however, the presence of a Kd value provides a quantitative baseline for assessing this compound's protein-binding behavior.

Plasma protein binding Pharmacokinetics Drug-albumin interaction

Antioxidant Activity Retention: Comparable Efficacy to Unprotected Methionine in Linoleic Acid Autoxidation Model

Benzoyl methionine, in which the amino group of methionine is modified by benzoylation, prevents the autoxidation of linoleic acid as efficiently as unprotected methionine at pH 6.0 [1]. In contrast, benzoyl methionine ethyl ester, which masks both carboxyl and amino groups, shows only slight antioxidative activity, while methionine sulfoxide and methionine sulfone exhibit markedly lower activity than methionine [1]. This demonstrates that N-benzoylation alone preserves the antioxidant capacity of the methionine scaffold, a functional property that distinguishes it from fully protected derivatives.

Lipid peroxidation Antioxidant screening Methionine derivatives

Chiral Resolution Agent Capability: Patent-Documented Use in Optically Active Compound Production

N-Benzoyl-L-methionine and N-benzoyl-D-methionine are documented in patent literature as optical resolution agents for the production of optically active α-amino-ε-caprolactam [1]. The resolution process employs 0.1–2.0 mol of N-benzoyl-methionine per 1 mol of racemic substrate at 0–80 °C in aqueous media, with diastereomeric salt crystallization enabling enantiomer separation [1]. This application is distinct from the use of unprotected methionine, which lacks the aromatic benzoyl moiety necessary for effective diastereomeric salt formation and crystallization.

Chiral resolution Enantiomer separation Amino acid derivatives

Peptide Bond Cleavage Specificity: Enhanced α-Amidation at Methionine Residues in Benzoyl Peptides

In the model peptide benzoyl-alanyl-methionine, α-amidation at the methionine residue is preferentially enhanced over α-amidation at the benzoyl peptide bond [1]. This residue-specific cleavage preference has implications for predicting degradation pathways in benzoyl-protected methionine-containing peptides. Comparable data for alternative N-protected methionine derivatives (e.g., Boc-Met, Fmoc-Met) under identical α-amidation conditions are not available in the public domain.

Peptide degradation α-Amidation Protein stability

Validated Research and Industrial Application Scenarios for Benzoyl-dl-methionine Based on Quantitative Evidence


Protein Oxidation Modeling in Food Chemistry Research

Researchers investigating methionine oxidation in protein-containing food systems can employ benzoyl methionine as a validated model substrate. Under defined ARP-mediated conditions (pH 6.0, 80 °C, 48 h), >40% conversion to benzoyl methionine sulfoxide is reliably observed, compared to <10% oxidation in simple sugar systems [1]. This quantifiable differential oxidation enables systematic investigation of carbohydrate degradation effects on protein integrity in low-fat food matrices [1].

Chiral Resolution Process Development for Amino Acid Derivatives

N-Benzoyl-L-methionine and N-benzoyl-D-methionine serve as optical resolution agents for the production of enantiomerically pure α-amino-ε-caprolactam, an intermediate for L-lysine synthesis and pharmaceutical raw materials [2]. The patent-documented process employs 0.1–2.0 mol of benzoyl methionine per mol of racemic substrate at 0–80 °C in aqueous media, enabling diastereomeric salt crystallization and subsequent enantiomer separation [2].

Antioxidant Screening and Structure-Activity Relationship Studies

Benzoyl methionine retains antioxidant activity comparable to unprotected methionine in linoleic acid autoxidation assays at pH 6.0, whereas fully protected derivatives (e.g., benzoyl methionine ethyl ester) exhibit minimal activity [3]. This functional preservation makes benzoyl methionine suitable for structure-activity relationship studies where researchers require N-terminal protection without sacrificing the methionine scaffold's antioxidant properties [3].

Plasma Protein Binding Assessment in In Vitro Pharmacokinetic Assays

For researchers evaluating benzoyl-protected amino acids in drug discovery contexts, benzoyl methionine derivative binding to human serum albumin has been quantified with Kd = 1.60 × 10³ nM (1.6 μM) [4]. This moderate binding affinity, distinct from high-affinity benzoyl ligands (Kd ~108–118 nM), provides a reference point for anticipating plasma protein interactions in in vitro assays [4][5].

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